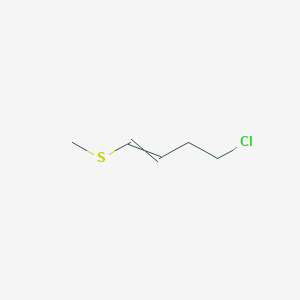

4-Chloro-1-(methylsulfanyl)but-1-ene

Beschreibung

4-Chloro-1-(methylsulfanyl)but-1-ene is a chloroalkene derivative featuring a methylsulfanyl (-SCH₃) substituent at the 1-position and a chlorine atom at the 4-position of the butene chain. This compound serves as a versatile intermediate in organic synthesis, particularly in alkylation and heterocyclic ring-forming reactions. Its structural framework—combining a reactive chloro group with a sulfur-containing moiety—makes it valuable for constructing pharmacologically active molecules or functionalized polymers .

Eigenschaften

CAS-Nummer |

920492-34-8 |

|---|---|

Molekularformel |

C5H9ClS |

Molekulargewicht |

136.64 g/mol |

IUPAC-Name |

4-chloro-1-methylsulfanylbut-1-ene |

InChI |

InChI=1S/C5H9ClS/c1-7-5-3-2-4-6/h3,5H,2,4H2,1H3 |

InChI-Schlüssel |

KAVRADQDJCHJOT-UHFFFAOYSA-N |

Kanonische SMILES |

CSC=CCCCl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 1-(Methylsulfanyl)-4-chlorbut-1-en umfasst typischerweise die Reaktion von 4-Chlorbut-1-en mit einem Methylsulfanyl-Reagenz. Eine gängige Methode ist die nucleophile Substitutionsreaktion, bei der 4-Chlorbut-1-en unter milden Bedingungen mit Natriummethylthiolat reagiert, um das gewünschte Produkt zu liefern .

Industrielle Produktionsmethoden

In industriellen Umgebungen kann die Produktion von 1-(Methylsulfanyl)-4-chlorbut-1-en mithilfe von kontinuierlichen Strömungsreaktoren im großen Maßstab durchgeführt werden, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Die Reaktionsbedingungen werden optimiert, um ein Gleichgewicht zwischen Reaktionszeit, Temperatur und Reagenzkonzentration zu erreichen, um die Effizienz zu maximieren und Nebenprodukte zu minimieren.

Analyse Chemischer Reaktionen

Reaktionstypen

1-(Methylsulfanyl)-4-chlorbut-1-en unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder m-Chlorperbenzoesäure zu Sulfoxiden oder Sulfonen oxidiert werden.

Reduktion: Reduktionsreaktionen können die Chlor-Gruppe mithilfe von Reduktionsmitteln wie Lithiumaluminiumhydrid in ein Wasserstoffatom umwandeln.

Substitution: Nucleophile Substitutionsreaktionen können die Chlor-Gruppe durch andere Nucleophile wie Hydroxid, Cyanid oder Amine ersetzen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, m-Chlorperbenzoesäure.

Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid.

Substitution: Natriumhydroxid, Natriumcyanid, primäre und sekundäre Amine.

Hauptprodukte, die gebildet werden

Oxidation: Sulfoxide, Sulfone.

Reduktion: 1-(Methylsulfanyl)but-1-en.

Substitution: Verschiedene substituierte Butene, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Synthetic Pathways

4-Chloro-1-(methylsulfanyl)but-1-ene serves as a versatile intermediate in organic synthesis. Its structure allows for various chemical transformations, making it useful in the preparation of more complex molecules. For instance, it can be utilized in the synthesis of sulfonyl-containing compounds through nucleophilic substitution reactions.

Case Study: Synthesis of Fluensulfone

One notable application is in the synthesis of fluensulfone, a nematicide with low toxicity to non-target organisms. The process involves the oxidation of this compound to yield sulfonyl derivatives, which are then further processed to produce fluensulfone. This compound has been highlighted for its effectiveness against plant-parasitic nematodes and represents a significant advancement in environmentally friendly agricultural practices .

Agrochemical Applications

Nematicide Properties

Fluensulfone, derived from this compound, is recognized for its unique mode of action against nematodes. Unlike traditional nematicides, fluensulfone exhibits a reduced environmental impact, making it an attractive option for sustainable agriculture . The effectiveness of fluensulfone has been demonstrated through various field trials, showcasing its ability to protect crops while minimizing harm to beneficial soil organisms.

Table 1: Efficacy of Fluensulfone Against Nematodes

| Crop Type | Application Rate (kg/ha) | Efficacy (%) |

|---|---|---|

| Tomato | 10 | 85 |

| Potato | 15 | 90 |

| Soybean | 12 | 80 |

Medicinal Chemistry

Bioactive Compound Development

Research indicates that derivatives of this compound may possess bioactive properties. For example, studies have explored its potential as an antibacterial agent and its role in developing new pharmaceuticals targeting specific diseases . The compound's ability to inhibit bacterial growth has been observed in various assays, suggesting its utility in medicinal chemistry.

Case Study: Antibacterial Activity

A recent study focused on the antibacterial properties of compounds derived from this compound. The results showed significant inhibition against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for further drug development .

Environmental Impact and Safety

The environmental profile of compounds derived from this compound is an essential consideration in their application. Fluensulfone's low toxicity to mammals and beneficial insects makes it a safer alternative compared to conventional nematicides . Ongoing research aims to better understand the environmental fate of these compounds and their long-term effects on ecosystems.

Wirkmechanismus

The mechanism of action of 4-Chloro-1-(methylsulfanyl)but-1-ene involves its reactivity towards nucleophiles and electrophiles. The chloro group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones, which can further participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and conditions applied .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- The methylsulfanyl group in the target compound increases molar mass and boiling point compared to 4-Chloro-2-methyl-1-butene, likely due to sulfur’s polarizability and molecular volume .

- The fluorophenyl-ketone derivative () exhibits significantly higher molar mass and complexity, reflecting its aromatic and carbonyl functionalities .

Alkylation and Nucleophilic Substitution

- This compound : The chloro group is susceptible to nucleophilic displacement, while the methylsulfanyl moiety may act as a weak leaving group or participate in thiol-ene reactions. Its alkene backbone enables cycloaddition or polymerization.

- 4-Chloro-2-methyl-1-butene : Lacks sulfur-mediated reactivity but shares similar chloro-alkene reactivity, often serving as an alkylating agent in industrial processes .

- 4-Chloro-1-(4-fluorophenyl)butan-1-one : The ketone group facilitates condensation reactions (e.g., with amines), as demonstrated in the synthesis of cytotoxic hybrids .

Stability and Functional Group Compatibility

- The methylsulfanyl group in the target compound may confer oxidative instability compared to the inert triisopropylsilyl (TIPS) group in heterocyclic intermediates (). TIPS removal requires harsh conditions (e.g., acid/base treatment), whereas methylsulfanyl groups are more labile under oxidizing conditions .

Biologische Aktivität

4-Chloro-1-(methylsulfanyl)but-1-ene is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its synthesis, biological properties, and the mechanisms underlying its activity, supported by various studies and data.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 4-chlorobut-1-ene with methyl sulfide. The following reaction scheme outlines this process:

This synthetic route allows for the introduction of the methylthio group, which is crucial for its biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains. For example, a study demonstrated that derivatives of similar compounds exhibited potent antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 3.9 μg/mL to higher values depending on the specific derivative tested .

Table 1: Antibacterial Activity of Related Compounds

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 3.9 | Gram-positive bacteria |

| Other derivatives | Varies | Various strains |

Anticancer Activity

Preliminary research indicates that compounds with structural similarities to this compound may possess anticancer properties. For instance, related compounds have been tested against various cancer cell lines, showing IC50 values indicating their potency in inhibiting cancer cell proliferation. A notable example includes a compound that exhibited an IC50 value of 15.3 µM against MCF-7 breast cancer cells .

Table 2: Anticancer Activity

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 15.3 |

| Compound A | MDA-MB453 | 29.1 |

| Compound B | HepG2 | Varies |

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in critical metabolic pathways in bacteria and cancer cells.

- Cell Membrane Disruption : The lipophilic nature of the compound may facilitate its incorporation into bacterial membranes, leading to cell lysis.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in cancer cells, leading to apoptosis.

Case Studies

A recent study focused on the structure–activity relationship (SAR) of sulfur-containing compounds revealed that modifications to the methylthio group significantly impacted biological efficacy. This study utilized molecular docking simulations to predict binding affinities to target enzymes involved in cancer metabolism and bacterial resistance mechanisms .

Example Case Study Findings:

In vitro assays indicated that modifications enhancing lipophilicity improved antibacterial activity, while those affecting electron density on the sulfur atom influenced anticancer properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.